2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Overview
Description
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused bicyclic structure consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thienopyrimidine core, which can then be further functionalized to introduce the 4-chlorophenyl and isopropyl groups.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound features a similar fused bicyclic structure but with a pyrazole ring instead of a thiophene ring.
Imidazo[1,2-a]pyrimidine: This compound also has a fused bicyclic structure but with an imidazole ring.
The uniqueness of this compound lies in its specific substituents and the presence of the thieno[2,3-d]pyrimidine core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-propan-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-8(2)12-7-11-14(19)17-13(18-15(11)20-12)9-3-5-10(16)6-4-9/h3-8,13,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWRTTHGIIKTSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)NC(NC2=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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